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molecular formula C10H10Br2O B8562304 2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one

2-Bromo-1-(4-bromo-2-methylphenyl)propan-1-one

Cat. No. B8562304
M. Wt: 305.99 g/mol
InChI Key: DHXYWTPZQPVYHA-UHFFFAOYSA-N
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Patent
US06573286B1

Procedure details

To a suspension of AlCl3 (20.4 g, 153 mmol) in dichloroethane (150 mL, DCE) was added 2-bromopropionyl chloride, freshly prepared from 2-bromopropionic acid (23.4 g, 153 mmol), excess thionyl chloride, and catalytic N,N-dimethylformamide, at 25° C. To the resulting mixture was added 3-bromotoluene (20.2 g, 118 mmol) at 17° C., and the dark solution was stirred at room temperature for 2 h. The reaction was cooled to 0° C. and satd aq NH4Cl was slowly added. The phases were separated and the organic layer was washed with additional satd aq NH4Cl, dried (Na2SO4), filtered, and concentrated in vacuo to give crude 2-bromo-1-(4-bromo-2-methylphenyl)propan-1-one as a dark oil. Flash chromatography (SiO2; 0-5% Et2O/Hexanes) afforded the desired product as the major component in a mixture of isomeric products (32.3 g crude). The resulting gold oil (10.0 g, 32.7 mmol) was dissolved in 1,2-dichloroethane (120 mL), and potassium acetate (4.8 g, 49 mmol) and benzyltriethylammonium chloride (0.37 g, 1.6 mmol) were added. The resulting mixture was heated to reflux and stirred for 6 h and then at 25° C. for 16 h. The reaction mixture was washed with water, and the organic phase was dried (Na2SO4), filtered, and concentrated in vacuo to give crude product as a yellow oil. Flash chromatography (SiO2; 0-20% Et2O/Hexanes) afforded the racemic product (5.0 g, 54%) as a yellow oil: 1H NMR (CDCl3) δ 1.42 (d, 3H, J=7.3 Hz), 2.11 (s, 3H), 2.41 (s, 3H), 5.69 (q, 1H, J=7.3 Hz), 7.38-7.44 (m, 2H), 7.52 (d, 1H, J=8.4 Hz); EI/MS 285 m/e (M+).
Name
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
20.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[Br:5][CH:6]([CH3:10])[C:7](Cl)=[O:8].BrC(C)C(O)=O.S(Cl)(Cl)=O.[Br:21][C:22]1[CH:23]=[C:24]([CH3:28])[CH:25]=[CH:26][CH:27]=1.[NH4+].[Cl-]>ClC(Cl)C.CN(C)C=O>[Br:5][CH:6]([CH3:10])[C:7]([C:25]1[CH:26]=[CH:27][C:22]([Br:21])=[CH:23][C:24]=1[CH3:28])=[O:8] |f:0.1.2.3,8.9|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)Cl)C
Step Three
Name
Quantity
23.4 g
Type
reactant
Smiles
BrC(C(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
20.2 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the dark solution was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with additional satd aq NH4Cl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)C1=C(C=C(C=C1)Br)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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